2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a complex organic compound that belongs to the class of sulfonyl amides This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butanamide Moiety: The final step involves the amidation reaction where the sulfonylated tetrahydroisoquinoline reacts with 2-ethylbutanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline core can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
- 2-ethyl-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
- 2-ethyl-N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
Uniqueness
The uniqueness of 2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The propylsulfonyl group provides a distinct steric and electronic environment compared to other sulfonyl groups, potentially leading to unique interactions with molecular targets.
Properties
IUPAC Name |
2-ethyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-11-24(22,23)20-10-9-15-7-8-17(12-16(15)13-20)19-18(21)14(5-2)6-3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAONBUPUWHCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.